molecular formula C6H12O6 B119587 L-Talose CAS No. 23567-25-1

L-Talose

Cat. No. B119587
CAS RN: 23567-25-1
M. Wt: 180.16 g/mol
InChI Key: GZCGUPFRVQAUEE-OMMKOOBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Talose is a biochemical reagent . It is the acyclic form of L-talose . The molecular formula of L-Talose is C6H12O6 . It is also known as 1,4 beta galactoside-fructose .


Synthesis Analysis

One critical part of the synthesis of heparinoid anticoagulants is the creation of the L-iduronic acid building block featured with unique conformational plasticity which is crucial for the anticoagulant activity . The talo-configured building block was formed by C4 epimerisation of the commercially available L-rhamnose with high efficacy at both the monosaccharide and the disaccharide level .


Molecular Structure Analysis

The molecular structure of L-Talose can be represented by the IUPAC name (2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal . The InChI representation is InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m0/s1 .


Chemical Reactions Analysis

L-Talose is involved in several enzymatic reactions. For instance, L-RI catalyzes the reversible reactions such as L-ribose ↔ L-ribulose, L-allose ↔ L-psicose, and D-talose ↔ D-tagatose .


Physical And Chemical Properties Analysis

L-Talose has a molecular weight of 180.16 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 6 . The Topological Polar Surface Area is 118 Ų .

Scientific Research Applications

Biosynthesis and Polysaccharide Formation

L-Talose has been identified as a constituent of cell wall components in some bacteria. Research conducted by Nakano et al. (2000) highlighted the biosynthesis of 6-deoxy-L-talose in Actinobacillus actinomycetemcomitans, a bacterium associated with periodontal diseases. This study was pivotal in understanding the synthesis of unusual sugars in bacterial cell walls, offering insights into potential targets for antibacterial therapies (Nakano et al., 2000).

Enzymatic Conversion and Industrial Production

Research by Terami et al. (2015) demonstrated the use of L-ribose isomerase for the conversion of L-psicose and D-tagatose to L-allose and D-talose, respectively. This enzymatic process, significant for the production of rare sugars like L-Talose, has implications for their industrial-scale synthesis and potential applications in various fields, including pharmaceuticals and food industry (Terami et al., 2015).

Effects on Organisms

Sakoguchi et al. (2016) explored the effects of D-talose on the model organism Caenorhabditis elegans. They found that D-talose exhibited growth inhibitory effects, suggesting its potential as a biological modifier. This research contributes to our understanding of the biological activity of rare sugars like L-Talose in living organisms (Sakoguchi et al., 2016).

Synthetic Methods and Derivatives

Efficient synthetic methods for producing L-Talose and its derivatives are crucial for its application in various fields. Dibello et al. (2016) reported the stereoselective preparation of L-talose from an L-glyceraldehyde derivative, contributing to the synthetic accessibility of this rare sugar (Dibello et al., 2016). Additionally, Zhao et al. (2011) synthesized glycoconjugates with L-talose, demonstrating its potential in developing antifungal agents (Zhao et al., 2011).

Novel Production Methods

Shompoosang et al. (2016) described a novel enzymatic method for producing 6-deoxy-L-talose from L-fucose, highlighting the potential of coupling and sequential enzymatic reactions in creating rare sugars (Shompoosang et al., 2016).

Applications in Microbiology and Metabolic Engineering

The research by Suzuki et al. (2002) and Bilal et al. (2018) delves into the microbial biosynthesis pathways for rare sugars, including L-talose, offering a deeper understanding of microbial metabolism and its applications in biotechnology and metabolic engineering (Suzuki et al., 2002), (Bilal et al., 2018).

Safety And Hazards

The safety and hazards of L-Talose are not well documented. It is recommended to refer to the Safety Data Sheet (SDS) for detailed information .

properties

IUPAC Name

(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-OMMKOOBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701319160
Record name L-Talose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Talose

CAS RN

23567-25-1
Record name L-Talose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23567-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Talose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Talose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-talose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.571
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Talose
Reactant of Route 2
L-Talose
Reactant of Route 3
L-Talose
Reactant of Route 4
L-Talose
Reactant of Route 5
L-Talose
Reactant of Route 6
L-Talose

Citations

For This Compound
1,350
Citations
S Fukunaga, B Kubota - Bulletin of the Chemical Society of Japan, 1938 - journal.csj.jp
(1) l-Talose is formed by the reduction of l-talonic lactone obtained from l-galactonic acid by means of epimerisation. It is a colourless syrup with sweet taste having a specific rotation of −…
Number of citations: 5 www.journal.csj.jp
SH Bhuiyan, Y Itami, G Takada, K Izumori - Journal of bioscience and …, 1999 - Elsevier
… The product (n-gulose) was purified in the manner described above for of L-talose. Figure 3 … of the very expensive rare aldo-hexoses L-talose and n-gulose using immobilized L-…
Number of citations: 40 www.sciencedirect.com
Y Nakano, N Suzuki, Y Yoshida, T Nezu… - Journal of Biological …, 2000 - ASBMB
… an unusual sugar, 6-deoxy-l-talose, which has been identified as a … dTDP-6-deoxy-l-talose and the other produced dTDP-l-… dTDP-6-deoxy-l-talose shared only weak homology with that …
Number of citations: 59 www.jbc.org
HG Yoo, SY Kwon, S Karki, HJ Kwon - Bioorganic & medicinal chemistry …, 2011 - Elsevier
… 6-deoxy-l-talose (6dTal) is the C4 epimer of l-rhamnose (Rha) and a component of the bacterial lipopolysaccharides and capsular polysaccharides.4, 5, 6, 7 The biosynthesis of dTDP-…
Number of citations: 17 www.sciencedirect.com
MM Ahmed, GA O'Doherty - The Journal of organic chemistry, 2005 - ACS Publications
A short and highly efficient route to d- and l-talo-γ-lactones has been developed. The key transformation was the sequential osmium-catalyzed bis-dihydroxylation reaction of substituted …
Number of citations: 41 pubs.acs.org
RW Gaugler, O Gabriel - Journal of Biological Chemistry, 1973 - Elsevier
… In addition we wish to report unusual lability of TDP&deoxy-Ltalose under alkaline conditions which results in formation of T31P and 6-deoxy-L-talose-1,2-monophosphate. …
Number of citations: 54 www.sciencedirect.com
M MORI, S TEJIMA, T NIWA - Chemical and pharmaceutical bulletin, 1986 - jstage.jst.go.jp
… 6-deoxy-L-gulose and 6-deoxy-L-talose, which can be easily derived to the corresponding … “ 6-Deoxy-L-talose is an interesting sugar from the biological viewpoint. It was first isolated …
Number of citations: 17 www.jstage.jst.go.jp
AC Richardson, KA McLauchlan - Journal of the Chemical Society …, 1962 - pubs.rsc.org
Acidic hydrolysis of the amino-glucoside (V) gave 3-amino-3, 6-dideoxy-~-glucose hydrochloride (VI) which did not crystallise. Acetylation of this salt yielded isomeric tetra-acetyl …
Number of citations: 28 pubs.rsc.org
JJ Kenyon, AS Shashkov, NS Sof'ya… - International journal of …, 2017 - Elsevier
Acinetobacter baumannii produces a variety of capsular polysaccharides (CPS) via genes located at the chromosomal K locus and some KL gene clusters include genes for the …
Number of citations: 41 www.sciencedirect.com
M Takeuchi, K Imai - … of the Agricultural Chemical Society of …, 1984 - scholar.archive.org
The cell wall of Flavobacterium arborescens IFO 3750 contained 6-deoxy-L-talose. In the cell wall the peptide moiety of the peptidoglycan pos sessed alanine, glycine, lysine, glutamic …
Number of citations: 1 scholar.archive.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.